molecular formula C24H40O5 B12285790 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid

Cat. No.: B12285790
M. Wt: 408.6 g/mol
InChI Key: IPSHXEXQGICLQN-UHFFFAOYSA-N
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Description

This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core, a hallmark of bile acids and related molecules. Its structure includes:

  • Core modifications: 10,13-dimethyl groups and hydroxylations at positions 3 and 6.
  • Side chain: A 3-hydroxypentanoic acid group at position 17, distinguishing it from classical bile acids like cholic acid or chenodeoxycholic acid (CDCA) .
  • Molecular formula: C24H38O5 (average mass: 406.56 g/mol) .

The compound shares structural similarities with endogenous steroids and synthetic bile acid derivatives, which often target nuclear receptors such as the farnesoid X receptor (FXR) or play roles in lipid metabolism .

Properties

IUPAC Name

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(19(26)12-21(28)29)16-4-5-17-22-18(7-9-24(16,17)3)23(2)8-6-15(25)10-14(23)11-20(22)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSHXEXQGICLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopenta[a]phenanthrene core.

    Cyclization: Formation of the cyclopenta[a]phenanthrene structure through intramolecular reactions.

    Functional Group Modification: Addition of the hydroxypentanoic acid side chain through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as:

    Catalytic Hydrogenation: To achieve specific reductions in the molecule.

    Chromatographic Purification: To isolate the desired product from reaction mixtures.

    Automated Synthesis: Utilizing robotic systems to perform repetitive synthesis steps with high precision.

Chemical Reactions Analysis

Types of Reactions

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds or carbonyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups such as halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and metabolic processes.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to bile acid metabolism.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. It may:

    Bind to Receptors: Interact with bile acid receptors to modulate metabolic processes.

    Enzyme Inhibition: Inhibit enzymes involved in cholesterol synthesis and metabolism.

    Signal Transduction: Influence cellular signaling pathways related to lipid metabolism and energy homeostasis.

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Modifications Side Chain Modifications Key Functional Groups Reference
Target Compound 3,7-dihydroxy; 10,13-dimethyl; tetradecahydro 3-hydroxypentanoic acid -OH (C3, C7), -COOH (C24)
Chenodeoxycholic Acid (CDCA) 3α,7α-dihydroxy; hexadecahydro Pentanoic acid (no C3 hydroxyl) -OH (C3, C7), -COOH (C24)
Obeticholic Acid 6α-ethyl; 3α,7α-dihydroxy Pentanoic acid -OH (C3, C7), -COOH (C24), -C2H5 (C6)
Deoxycholic Acid 3α,12α-dihydroxy Pentanoic acid -OH (C3, C12), -COOH (C24)
Methyl Lithocholic Acid Derivative (7) 3-hydroxy; 10,13-dimethyl Methyl ester -OH (C3), -COOCH3 (C24)

Key Observations :

  • The target compound’s 3-hydroxypentanoic acid side chain is unique compared to CDCA or deoxycholic acid, which lack hydroxylation at the side chain’s C3 position.
  • Unlike obeticholic acid, which has a 6α-ethyl group for enhanced FXR agonism, the target compound retains natural methyl groups at C10 and C13 .
Physicochemical Properties
Property Target Compound CDCA Obeticholic Acid Compound 7 ()
Molecular Weight 406.56 392.58 420.58 390.56
Melting Point (°C) Not reported 165–168 138–140 105.3–106.5
Solubility Hydrophilic* Low Moderate Low (ester form)

*Predicted due to hydroxyl and carboxylic acid groups. Solubility data for similar steroids in (e.g., chrysene derivatives) suggest logP ~5.52, indicating moderate lipophilicity .

Biological Activity

The compound 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid (commonly referred to as a derivative of ursodeoxycholic acid) has garnered attention for its potential biological activities. This article delves into its pharmacological properties and biological mechanisms based on diverse research findings.

  • Molecular Formula : C24H40O4
  • Molecular Weight : 408.6 g/mol
  • CAS Number : 566-24-5
  • Synonyms : Isochenodeoxycholic acid; Ursodiol Impurity 1; 3-beta-7-alfa-Ursodiol

Biological Activity Overview

The biological activity of this compound is primarily associated with its role in liver health and bile acid metabolism. It exhibits various pharmacological effects that can be summarized as follows:

  • Cholagogue Effect : Enhances bile flow and aids in the digestion of fats.
  • Hepatoprotective Properties : Protects liver cells from damage caused by toxins and promotes liver regeneration.
  • Anti-inflammatory Effects : Reduces inflammation in the liver and other tissues.
  • Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

  • Regulation of Bile Acid Synthesis : It modulates the synthesis and secretion of bile acids in the liver.
  • Activation of Nuclear Receptors : Interacts with farnesoid X receptor (FXR) and other nuclear receptors to regulate gene expression involved in lipid metabolism.
  • Inhibition of Apoptosis : Protects hepatocytes from apoptosis through various signaling pathways.

Case Studies and Clinical Trials

  • Liver Disease Management :
    • A study demonstrated that patients with cholestatic liver diseases showed improved liver function markers when treated with derivatives similar to this compound .
  • Cholesterol Metabolism :
    • Research indicated that the compound effectively lowers cholesterol levels by enhancing its excretion through bile .
  • Inflammatory Conditions :
    • In vitro studies have shown that the compound significantly reduces pro-inflammatory cytokines in liver cells exposed to inflammatory stimuli .

Data Table: Summary of Biological Activities

ActivityDescriptionReference
CholagogueIncreases bile flow for better fat digestion
HepatoprotectiveProtects liver cells from damage and promotes regeneration
Anti-inflammatoryReduces inflammation markers in liver tissues
AntioxidantScavenges free radicals to reduce oxidative stress

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